BenchChemオンラインストアへようこそ!

Contilisant

Multitarget-directed ligand Alzheimer's disease Target engagement profiling

Contilisant (N-methyl-N-[[1-methyl-5-(3-piperidin-1-ylpropoxy)indol-2-yl]methyl]prop-2-yn-1-amine; MW 353.5 g/mol) is an indole–N-propargylamine derivative rationally designed as a multitarget-directed ligand (MTDL) for neurodegenerative disease research. It is the first published compound to simultaneously engage four distinct Alzheimer's-relevant targets within a single chemical entity: cholinesterases (hAChE, hBuChE), monoamine oxidases (hMAO-A, hMAO-B), the histamine H3 receptor (hH3R), and the sigma-1 receptor (hS1R), with its S1R agonism confirmed by functional assay.

Molecular Formula C22H31N3O
Molecular Weight 353.51
Cat. No. B1192548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameContilisant
SynonymsContilisant
Molecular FormulaC22H31N3O
Molecular Weight353.51
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OCCCN3CCCCC3)C=C1CN(C)CC#C
InChIInChI=1S/C22H31N3O/c1-4-11-23(2)18-20-16-19-17-21(9-10-22(19)24(20)3)26-15-8-14-25-12-6-5-7-13-25/h1,9-10,16-17H,5-8,11-15,18H2,2-3H3
InChIKeyNQDGCGNKNJWZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Contilisant (CAS 2135615-68-6): A Tetratarget Small Molecule for Alzheimer's Disease Research — Chemical Identity, Pharmacological Class, and Procurement Rationale


Contilisant (N-methyl-N-[[1-methyl-5-(3-piperidin-1-ylpropoxy)indol-2-yl]methyl]prop-2-yn-1-amine; MW 353.5 g/mol) is an indole–N-propargylamine derivative rationally designed as a multitarget-directed ligand (MTDL) for neurodegenerative disease research [1]. It is the first published compound to simultaneously engage four distinct Alzheimer's-relevant targets within a single chemical entity: cholinesterases (hAChE, hBuChE), monoamine oxidases (hMAO-A, hMAO-B), the histamine H3 receptor (hH3R), and the sigma-1 receptor (hS1R), with its S1R agonism confirmed by functional assay [1]. Contilisant is a preclinical-stage tool compound supplied by multiple vendors at >98% HPLC purity [2].

Why In-Class Multitarget Ligands Cannot Be Interchanged with Contilisant Without Loss of Key Pharmacological Properties


Contilisant belongs to a series of indole–propargylamine MTDLs developed by the same laboratory (including PF9601N and ASS234), yet critical differences in target engagement breadth, metabolic fate, cytochrome P450 interaction, and cellular safety margin preclude its interchangeable use [1]. Unlike single-mechanism agents such as donepezil (pure AChE inhibitor) or selegiline (MAO-B inhibitor), Contilisant's tetratarget architecture addresses four orthogonal pathogenic pathways simultaneously [1]. More importantly, even among its closest structural analogs, Contilisant exhibits a uniquely favorable ADME-Tox profile that led the original investigators to select it over ASS234 and PF9601N as the lead compound for further preclinical development [2].

Contilisant Quantitative Differentiation Evidence: Head-to-Head Target Engagement, ADME-Tox, and In Vivo Data Versus Closest Analogs


Tetratarget Pharmacological Fingerprint: Contilisant vs. ASS234 Across Six Molecular Targets

Contilisant is the only compound in its chemical series that simultaneously engages four distinct target classes (ChE, MAO, H3R, S1R) with balanced nanomolar-to-submicromolar potency [1]. Compared to its closest structural predecessor ASS234 — which also bears H3R and sigma receptor pharmacophores — Contilisant shows 7.8-fold higher H3R affinity (Ki 10.8 nM vs. 84.2 nM) [1]. Critically, Contilisant is a functionally confirmed S1R agonist (hS1R Ki = 65.2 nM), whereas ASS234's S1R functional activity is not classified as agonism in the primary literature [1]. This single-target functional difference has mechanistic implications for neuroprotection and cognitive rescue, as S1R agonism is independently linked to anti-apoptotic, neurotrophic, and pro-cognitive signaling [1].

Multitarget-directed ligand Alzheimer's disease Target engagement profiling

Human Liver Microsome Metabolic Stability: Contilisant Exhibits Near-Complete Resistance to Phase I Metabolism vs. Complete Degradation of ASS234

In a direct comparative HLM assay, Contilisant demonstrated 97% recovery of parent compound after 2-hour incubation, statistically indistinguishable from PF9601N (95%) but in stark contrast to ASS234 — which was completely metabolized (not detected; only its N-dealkylated metabolite ASS234-M was observed) [1]. Clearance rates corroborated the stability ranking: Contilisant 82.1 μL/min/mg HLM protein, vs. PF9601N 140.1, vs. ASS234 358.8 [1]. Selegiline, used as a structurally related clinical comparator, showed approximately 54% metabolism under identical conditions [1].

Metabolic stability Human liver microsomes ADME-Tox profiling

CYP2D6 Interaction Paradox: Contilisant Increases CYP2D6 Activity Whereas ASS234, PF9601N, and Selegiline Suppress It

At clinically relevant concentrations (10 and 25 μM), Contilisant uniquely increased CYP2D6 enzymatic activity, whereas the closest analogs ASS234 and PF9601N, as well as the reference drug selegiline, all significantly decreased CYP2D6 activity at the same or lower concentrations (ASS234 at 1, 10, and 25 μM; PF9601N and selegiline at 10 and 25 μM) [1]. Across all three tested CYP isoforms (3A4, 2D6, 2C9), Contilisant's inhibitory potency was consistently lower than the reference inhibitors ketoconazole, quinidine, and sulfaphenazole [1].

Cytochrome P450 Drug-drug interaction CYP2D6

Cytotoxicity Safety Margin: Contilisant Is Non-Cytotoxic Across the Widest Concentration Range Among the Three Indole–Propargylamine MTDLs

Contilisant did not affect cell viability at concentrations up to 10 μM in HEK-293 kidney cells, 30 μM in Huh7 hepatoma cells, 50 μM in HepG2 hepatoma cells, and 30–100 μM in WTIIB cells [1]. The original ADME-Tox study explicitly concluded that Contilisant demonstrated the widest concentration range of non-cytotoxicity among the three MTDLs tested (Contilisant, PF9601N, ASS234), forming the basis for its selection as the lead compound [1]. While exact comparator cytotoxicity thresholds for ASS234 and PF9601N from this study are reported in the original figures, the authors' conclusion establishes a rank-order safety advantage for Contilisant [1].

Cytotoxicity Hepatotoxicity Safety pharmacology

In Vivo Cognitive Rescue: Contilisant Restores Aβ1-42-Induced Deficits in the Radial Maze, Favorably Compared to Donepezil

In a rat model of Alzheimer's disease induced by intracerebroventricular Aβ1-42 injection, Contilisant (dose and route per original protocol) significantly restored the cognitive deficit measured by working memory and reference memory errors in the radial arm maze [1]. The original publication states that Contilisant's performance 'compared very favorably with donepezil,' the clinically approved standard-of-care cholinesterase inhibitor used as a positive control [1]. Significantly, Contilisant achieved this cognitive rescue through its tetratarget mechanism (ChE + MAO + H3R + S1R), distinguishing it mechanistically from donepezil's single-target AChE inhibition [1]. Contilisant also significantly improved lipopolysaccharide-induced cognitive deficits in an independent neuroinflammation-driven model at 1 mg/kg i.p. [2].

In vivo cognition Alzheimer's disease model Radial arm maze

Optimal Research and Procurement Scenarios for Contilisant Based on Quantified Differential Evidence


Preclinical Alzheimer's Disease Studies Requiring Simultaneous Engagement of ChE, MAO, H3R, and S1R Pathways

Contilisant is the tool compound of choice when the experimental hypothesis requires concurrent inhibition of acetylcholinesterase (IC50 = 0.53 μM), butyrylcholinesterase (IC50 = 1.69 μM), monoamine oxidase A (IC50 = 0.145 μM), and monoamine oxidase B (IC50 = 0.078 μM) alongside H3 receptor antagonism (Ki = 10.8 nM) and sigma-1 receptor agonism (Ki = 65.2 nM, functionally confirmed) [1]. No alternative single-molecule agent from the same indole–propargylamine series (ASS234, PF9601N) offers this complete tetratarget combination with functionally validated S1R agonism [1]. Researchers investigating the polypharmacology hypothesis in neurodegeneration can use Contilisant as a single-agent probe rather than administering complex drug cocktails with confounding pharmacokinetic interactions.

In Vitro ADME-Tox Profiling of Multitarget Ligands Where Metabolic Stability and CYP450 Compatibility Are Critical Endpoints

Contilisant's near-complete metabolic stability in human liver microsomes (97% parent remaining after 2 h; clearance 82.1 μL/min/mg) [2] makes it the optimal reference compound for benchmarking novel MTDLs in HLM stability screens. Its unique CYP2D6 activation profile (vs. inhibition by ASS234, PF9601N, and selegiline) [2] and its wide non-cytotoxic concentration range (up to 50 μM in HepG2, 30 μM in Huh7) [2] qualify Contilisant as a low-risk control for in vitro toxicity panels. Procurement teams evaluating MTDLs for ADME-Tox screening libraries should prioritize Contilisant over ASS234, whose complete metabolic instability (0% parent detected) precludes meaningful pharmacokinetic evaluation [2].

In Vivo Cognitive Rescue Experiments in Aβ1-42 and Neuroinflammation-Driven Models

Contilisant is validated in two mechanistically distinct in vivo cognitive impairment models: the Aβ1-42 intracerebroventricular injection model (radial arm maze, performance compared very favorably with donepezil) [1] and the lipopolysaccharide (LPS)-induced neuroinflammation model (significant cognitive improvement at 1 mg/kg i.p.) [3]. Researchers designing preclinical proof-of-concept studies for multi-target Alzheimer's interventions can leverage Contilisant as a benchmark positive control that surpasses donepezil's mechanistic scope while demonstrating comparable or superior cognitive rescue [1].

Medicinal Chemistry Campaigns Using Contilisant as a Parent Scaffold for Hybrid MTDL Design

Contilisant's 5-substituted indole core has been successfully employed as a pharmacophoric template for generating novel hybrid multi-target molecules, including Contilisant+Tubastatin A hybrids (HDAC6 inhibitors with in vivo activity in Parkinson's and Alzheimer's models) [4] and Contilisant+Belinostat hybrids (HDAC/ChE/MAO multi-target agents with nanomolar HDAC1/6 inhibition) [5]. The indole N-propargylamine scaffold of Contilisant provides a synthetically tractable, biologically validated starting point for fragment-merging strategies, with the parent compound serving as an essential reference standard for deconvoluting the pharmacological contributions of each appended pharmacophore [4][5].

Quote Request

Request a Quote for Contilisant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.